molecular formula C13H7Cl5O B14615751 2,2',4',5,5'-Pentachloro-3-methoxy-1,1'-biphenyl CAS No. 60082-97-5

2,2',4',5,5'-Pentachloro-3-methoxy-1,1'-biphenyl

Cat. No.: B14615751
CAS No.: 60082-97-5
M. Wt: 356.5 g/mol
InChI Key: YEVLZBGKWIOXOL-UHFFFAOYSA-N
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Description

2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields. The compound has a molecular formula of C12H5Cl5O and a molecular weight of 326.433 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process is carried out under controlled temperatures to ensure selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to control the extent of chlorination and to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyl derivatives .

Scientific Research Applications

2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl exerts its effects involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, leading to toxic effects such as oxidative stress and disruption of endocrine functions .

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,4,5’-Pentachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.

    2,3’,4,4’,5-Pentachlorobiphenyl: Another PCB with a different chlorination pattern.

    2,3’,4,4’,5’-Pentachlorobiphenyl: Similar but with variations in chlorine substitution.

Uniqueness

2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is unique due to its specific chlorination pattern and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical properties and biological activities .

Properties

CAS No.

60082-97-5

Molecular Formula

C13H7Cl5O

Molecular Weight

356.5 g/mol

IUPAC Name

1,2,4-trichloro-5-(2,5-dichloro-3-methoxyphenyl)benzene

InChI

InChI=1S/C13H7Cl5O/c1-19-12-3-6(14)2-8(13(12)18)7-4-10(16)11(17)5-9(7)15/h2-5H,1H3

InChI Key

YEVLZBGKWIOXOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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